molecular formula C17H15N3O3 B2841935 N-(furan-2-ylmethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide CAS No. 923100-52-1

N-(furan-2-ylmethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B2841935
CAS No.: 923100-52-1
M. Wt: 309.325
InChI Key: ZUZHLTWQXMVCFE-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic acetamide derivative featuring a pyridazinone core substituted with a phenyl group at position 3 and an oxygen atom at position 4. The acetamide linker connects the pyridazinone moiety to a furan-2-ylmethyl group. This structure is notable for its heterocyclic diversity, combining pyridazine (a six-membered ring with two nitrogen atoms) and furan (a five-membered oxygen-containing aromatic ring).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-16(18-11-14-7-4-10-23-14)12-20-17(22)9-8-15(19-20)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZHLTWQXMVCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

The compound features a furan ring and a pyridazine core, which are known for their diverse pharmacological properties. Its molecular formula is C15H14N4O2C_{15}H_{14}N_{4}O_{2} with a molecular weight of approximately 270.3 g/mol. The unique combination of functional groups in this compound suggests a variety of potential interactions with biological targets.

Key Structural Features

FeatureDescription
Furan RingContributes to the compound's reactivity and stability.
Pyridazine CoreProvides a framework for biological activity.
Acetamide MoietyEnhances solubility and bioavailability.

Antiinflammatory Properties

Recent studies have highlighted the potential of pyridazine derivatives, including this compound, as selective inhibitors of cyclooxygenase-2 (COX-2). COX-2 is an enzyme implicated in inflammation and pain pathways.

Case Studies

  • COX-2 Inhibition : A study reported that similar pyridazine compounds exhibited IC50 values ranging from 15.50 nM to 17.70 nM for COX-2 inhibition, demonstrating superior efficacy compared to traditional NSAIDs like celecoxib (IC50 = 17.79 nM) . This suggests that this compound may possess comparable or enhanced anti-inflammatory properties.
  • Mechanism of Action : The mechanism involves binding to the active site of COX enzymes, thereby preventing the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate potential effectiveness against various bacterial strains. The presence of the furan ring enhances its interaction with microbial targets.

Research Findings

Research has shown that compounds with similar structural motifs can exhibit broad-spectrum antimicrobial activity, potentially making this compound a candidate for further development as an antimicrobial agent.

Other Biological Activities

The compound has also been studied for other biological activities, including:

  • Antioxidant Properties : The furan moiety may contribute to free radical scavenging abilities, which can protect cells from oxidative stress.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Condensation Reactions : Combining furan derivatives with pyridazinone precursors.
  • Purification Techniques : Utilizing chromatography methods to isolate the desired product.

Synthetic Route Overview

StepDescription
Step 1Synthesis of pyridazinone precursor
Step 2Reaction with furan derivative under controlled conditions
Step 3Purification through column chromatography

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Pyridazinone-Acetamide Derivatives

The following table summarizes key structural and functional differences between N-(furan-2-ylmethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide and related compounds:

Compound Name Core Structure Substituents on Acetamide Nitrogen Key Functional Groups Bioactivity/Application Source
This compound Pyridazinone + acetamide Furan-2-ylmethyl Phenyl, keto group (C6-O) Not explicitly stated (structural focus) [Hypothetical]
2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide (CAS: 898132-80-4) Pyridazinone + acetamide 2-(Trifluoromethyl)phenyl Phenyl, keto group (C6-O), CF₃ Potential kinase inhibition
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a) Pyridazinone + acetamide 4-Bromophenyl Methylthio, methyl, bromo Antioxidant activity (tested vs. ascorbic acid)
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide Pyridazinone + acetamide 3-(Azepan-1-ylsulfonyl)-4-methylphenyl Dichloro, sulfonamide PRMT5-substrate adaptor inhibitor

Key Observations:

  • Substituent Effects on Bioactivity : The presence of electron-withdrawing groups (e.g., CF₃ in , Cl in ) or bulky substituents (e.g., azepane-sulfonyl in ) enhances target binding affinity in enzyme inhibition contexts. In contrast, the furan-2-ylmethyl group may improve metabolic stability due to its aromatic oxygen atom, which can participate in hydrogen bonding .
  • Antioxidant Activity: Compounds like 8a (from ) exhibit antioxidant properties surpassing ascorbic acid, likely due to the methylthio group’s radical-scavenging capacity.
  • Synthetic Accessibility: The target compound shares synthetic pathways with analogues in and , such as coupling pyridazinone-acetic acid derivatives with amines (e.g., furan-2-ylmethylamine) via activation with thionyl chloride or carbodiimides.

Comparison with Non-Pyridazinone Acetamides

Compounds with acetamide linkers but distinct heterocyclic cores highlight divergent pharmacological profiles:

Compound Name Core Structure Key Features Bioactivity Source
N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide Coumarin + thiazolidinone Coumarin (antioxidant scaffold), thiazolidinone Enhanced antioxidant activity
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole + acetamide CF₃, benzothiazole (electron-deficient ring) Unspecified (patented structural motif)
N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide Quinoline + acetamide Quinoline, piperidine, tetrahydrofuran Kinase inhibition (implied by structure)

Key Observations:

  • However, benzothiazole or quinoline cores may offer stronger π-π stacking interactions in enzyme active sites .
  • Functional Group Synergy : The furan-2-ylmethyl group in the target compound introduces a smaller, more polar substituent compared to trifluoromethylbenzothiazole (), which may reduce off-target toxicity.

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide
Molecular Formula C₁₇H₁₅N₃O₃ C₁₉H₁₄F₃N₃O₂ C₂₀H₂₀BrN₃O₂S
Molecular Weight (g/mol) 317.33 391.33 466.36
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.5 (high lipophilicity due to CF₃) ~3.8 (high lipophilicity due to Br and methylthio)
Hydrogen Bond Acceptors 5 6 5

Insights : The target compound’s lower molecular weight and logP suggest better bioavailability than bulkier analogues (e.g., ). Its hydrogen bond acceptors (5) align with Lipinski’s rules, favoring oral administration .

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